N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide
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Description
N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C22H19N3O2S and its molecular weight is 389.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-inflammatory properties , suggesting that they may target enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes .
Mode of Action
COX enzymes are responsible for the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting these enzymes, the compound can potentially reduce inflammation .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential anti-inflammatory properties . This pathway involves the conversion of arachidonic acid to prostaglandins via the action of COX enzymes. By inhibiting these enzymes, the compound could potentially disrupt this pathway and reduce the production of prostaglandins, thereby reducing inflammation .
Result of Action
The result of the compound’s action would likely be a reduction in inflammation, given its potential anti-inflammatory properties . This could potentially alleviate symptoms associated with inflammatory conditions.
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-15-5-3-7-17(11-15)21(26)25(14-16-6-4-10-23-13-16)22-24-19-12-18(27-2)8-9-20(19)28-22/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFCZYAEZDTEAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.